molecular formula C20H24N4O4S B11003728 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11003728
M. Wt: 416.5 g/mol
InChI Key: JBIYWVJQBFCFHX-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is known for its biological activity, and a thiadiazole moiety, which is often associated with antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2,3-dimethoxybenzaldehyde and an amine. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced through a condensation reaction with a suitable thiadiazole precursor. This step may involve the use of dehydrating agents to drive the reaction to completion.

    Final Coupling: The final step involves coupling the benzazepine and thiadiazole intermediates through an acylation reaction, often using acetic anhydride or a similar reagent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzazepine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The benzazepine core is known for its biological activity, making this compound a candidate for studies in pharmacology. It can be investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development. The thiadiazole moiety, in particular, is associated with antimicrobial activity, making it a candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The benzazepine core can interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole moiety can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzazepine and thiadiazole moieties in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide makes it unique

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H24N4O4S/c1-12(2)7-18-22-23-20(29-18)21-17(25)11-24-6-5-13-8-15(27-3)16(28-4)9-14(13)10-19(24)26/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,21,23,25)

InChI Key

JBIYWVJQBFCFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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